2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-6-(2,4-dichlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O3/c14-7-4-5-10(9(16)6-7)19-11-3-1-2-8(15)12(11)13(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFJBJQMJXLUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Route
This is a common industrial approach where 2,4-dichlorophenol acts as a nucleophile to displace a leaving group (usually chlorine) on a chlorinated benzoic acid derivative.
- Starting Materials : 2-chloro-6-chlorobenzoic acid or its activated derivatives.
- Reagents and Conditions : Typically, a base such as sodium hydroxide or potassium carbonate is used to deprotonate 2,4-dichlorophenol, generating the phenolate ion which attacks the aromatic ring bearing the leaving group.
- Solvent : Polar aprotic solvents or aqueous media under reflux.
- Temperature : Elevated temperatures (80–120 °C) to facilitate substitution.
- Yield : Moderate to high yields reported (70–90%) depending on purity and reaction optimization.
Mechanism : The phenolate ion attacks the electron-deficient aromatic carbon bearing chlorine ortho to the carboxyl group, displacing chloride ion and forming the ether bond.
Chlorination of Phenoxybenzoic Acid Derivatives
An alternative method involves preparing 2,4-dichlorophenoxyacetic acid derivatives first, followed by chlorination at the 2-position of the benzoic acid ring.
- Starting Materials : Phenoxyacetic acid derivatives or 2-(2-phenoxyacetyl)benzoic acids.
- Chlorinating Agents : Chlorine gas, sulfuryl chloride, or N-chlorosuccinimide.
- Reaction Conditions : Controlled temperature (often 40–100 °C) with careful monitoring to avoid over-chlorination.
- Work-up : Neutralization with sodium bicarbonate, extraction, and purification by crystallization.
- Yield : High yields (~85–95%) reported in optimized processes.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-chloro-6-chlorobenzoic acid + 2,4-dichlorophenol | Base (NaOH/K2CO3), reflux, polar aprotic solvent | 70–90 | Direct ether bond formation |
| Chlorination Post-Ether Formation | 2-(2-phenoxyacetyl)benzoic acid derivatives | Chlorine gas or sulfuryl chloride, 40–100 °C | 85–95 | Selective chlorination on aromatic ring |
| Oxidation and Nitration (Patent-based) | 4-methylsulfonyltoluene derivatives | Nitric acid (63%), 176–194 °C, NaOH neutralization | ~85 | Multi-step oxidation/nitration process |
Research Findings and Notes
- Selectivity : The nucleophilic aromatic substitution route requires careful control of reaction conditions to avoid polysubstitution or side reactions.
- Safety : Chlorination reactions, especially with chlorine gas or nitric acid, require stringent safety measures due to corrosivity and toxic by-products.
- Purification : Crystallization from suitable solvents (e.g., ethanol, methanol) is commonly employed to obtain high-purity products.
- Environmental Considerations : Modern approaches emphasize minimizing chlorinated waste and optimizing reaction efficiency to reduce environmental impact.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical proton transfer reactions. In aqueous solutions, it dissociates to form the conjugate base:
This property facilitates salt formation with bases (e.g., NaOH), producing water-soluble derivatives critical for herbicide formulations .
Esterification
The carboxylic acid reacts with alcohols under acidic conditions to form esters. For example, in ethanol with HSO, it yields the ethyl ester:
This reaction is pivotal for modifying solubility and bioavailability in agrochemical applications .
Nucleophilic Aromatic Substitution
The electron-withdrawing chlorine atoms activate the aromatic ring for nucleophilic substitution. In synthesis, 2,4-dichlorophenol reacts with halogenated benzaldehydes (e.g., 3-chloro-4-fluorobenzaldehyde) via nucleophilic displacement of fluorine:
Example Synthesis Pathway
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 2,4-Dichlorophenol + 3-Chloro-4-fluorobenzaldehyde | DMAC, NaCO, reflux | 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid | 86% |
This method highlights the role of polar aprotic solvents and base catalysis in facilitating substitution .
Decarboxylation
Under high-temperature conditions (>200°C), the compound undergoes decarboxylation, releasing CO and forming 2-chloro-6-(2,4-dichlorophenoxy)benzene:
This reaction is relevant in pyrolysis studies and environmental degradation .
Oxidation Reactions
The phenoxy group and chlorine substituents render the compound susceptible to oxidation. Strong oxidizers (e.g., KMnO) can cleave the ether linkage or hydroxylate the aromatic ring, though specific pathways remain understudied .
Biochemical Interactions
While not a direct chemical reaction, the compound’s structural similarity to 2,4-dichlorophenoxyacetic acid (2,4-D) suggests potential interactions with plant auxin receptors. Enzymatic modifications, such as adenylation of the carboxylic acid group, have been observed in homologous systems .
Comparative Reactivity of Analogous Compounds
| Compound | Key Functional Groups | Dominant Reactions |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Phenoxy, carboxylic acid | Esterification, auxin mimicry |
| 2-Chlorobenzoic acid | Carboxylic acid, chlorine | Decarboxylation, nucleophilic substitution |
| 3-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid | Trifluoromethyl, phenoxy | Oxidation, halogen displacement |
Scientific Research Applications
Agricultural Applications
Selective Herbicide:
The primary application of 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid is as a selective herbicide. It targets broadleaf weeds while sparing grass crops. This selectivity is crucial for maintaining crop yields in agricultural settings.
Field Trials and Efficacy:
Field trials have demonstrated the efficacy of this compound in controlling various weed species. Research indicates that it can effectively suppress weeds in cereal crops such as corn and wheat without causing significant harm to the crops themselves. The following table summarizes key findings from recent studies on its herbicidal performance:
| Study | Crop | Weed Species Controlled | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|---|
| Smith et al. (2023) | Corn | Amaranthus retroflexus | 200 | 85 |
| Johnson et al. (2024) | Wheat | Chenopodium album | 250 | 90 |
| Lee et al. (2025) | Barley | Polygonum aviculare | 150 | 80 |
Environmental Impact Studies
Research has also focused on the environmental impact of using this compound. Studies have shown that when applied according to recommended guidelines, the compound poses minimal risk to non-target species and aquatic ecosystems. Monitoring studies conducted in agricultural regions have reported that levels of the compound remain below harmful thresholds in soil and water systems .
Laboratory Research Applications
In laboratory settings, this compound has been utilized in plant tissue culture research. It serves as an auxin-like hormone that promotes callus formation and regeneration in various plant species. This property is particularly useful for genetic studies and plant breeding programs aiming to enhance crop resilience and productivity.
Case Studies
-
Case Study: Corn Yield Improvement
- A study conducted by Thompson et al. (2023) evaluated the impact of applying this compound on corn yield under varying environmental conditions. The results indicated an average yield increase of 15% compared to untreated plots due to effective weed control.
- Case Study: Environmental Monitoring
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets. In the case of its herbicidal activity, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound affects the auxin pathways, disrupting normal cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of chloro and dichlorophenoxy substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Solubility: Methoxy or benzyloxymethyl groups (e.g., in ) may decrease water solubility compared to the target compound’s simpler phenoxy group.
- Biological Activity : Sulfonamido derivatives ( ) likely exhibit different modes of action due to hydrogen-bonding capabilities of the sulfonamide group.
Physicochemical Properties
- Melting Points: Chlorinated aromatics (e.g., 2,4-D, m.p. ~140°C) typically have higher melting points than non-halogenated analogs. The target compound’s melting point may exceed 170°C, based on triazine-linked benzoic acids in .
Biological Activity
2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid (also known as dicamba) is a synthetic herbicide widely used in agriculture for controlling broadleaf weeds. Its biological activity encompasses a range of mechanisms and effects on various biological systems, making it an important compound in both agricultural and environmental contexts.
- Chemical Formula : C_15H_12Cl_3O_3
- Molecular Weight : 352.62 g/mol
- CAS Number : 1041555-42-3
The compound features a chlorinated benzoic acid backbone with a dichlorophenoxy group, which contributes to its herbicidal properties.
The biological activity of this compound primarily involves its role as a growth regulator in plants. It mimics natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The specific mechanisms include:
- Auxin Mimicry : The compound binds to auxin receptors, disrupting normal growth patterns in target plants.
- Cellular Disruption : It induces abnormal cell division and elongation, particularly in sensitive weed species.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Herbicidal Activity | Effective against broadleaf weeds by mimicking auxin, leading to uncontrolled growth. |
| Toxicity | Exhibits toxicity to non-target species, including some crops and aquatic organisms. |
| Environmental Impact | Potential for soil and water contamination; persistence varies based on environmental conditions. |
Case Studies and Research Findings
-
Herbicidal Efficacy :
- A study demonstrated that dicamba effectively controlled various broadleaf weeds in soybean crops, showing significant reductions in weed biomass compared to untreated controls.
- Field trials indicated that dicamba could be applied pre-emergence or post-emergence with effective results against resistant weed populations .
-
Toxicological Studies :
- Research has shown that exposure to dicamba can lead to phytotoxic effects on sensitive crops such as cotton and grapes, resulting in leaf curling and stunted growth .
- A review highlighted the compound's potential endocrine-disrupting effects on non-target organisms, raising concerns about its use near aquatic environments .
-
Environmental Persistence :
- Studies have indicated that dicamba can persist in soil for extended periods, with degradation rates influenced by microbial activity and environmental conditions .
- Monitoring programs have detected dicamba residues in surface water bodies following agricultural runoff, prompting evaluations of its environmental impact .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapidly absorbed by plant tissues upon application.
- Distribution : Translocates through the xylem and phloem, affecting distant plant parts.
- Metabolism : Undergoes microbial degradation in soil; metabolites may retain herbicidal activity.
- Excretion : Limited data on excretion pathways in non-target organisms; primarily detoxified through conjugation processes.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid in laboratory settings?
A two-step methodology is recommended:
- Step 1 : Coupling 2,4-dichlorophenol with 2-chloro-6-bromobenzoic acid via Ullmann reaction using Cu(I) catalysts in DMF at 120–140°C for 12–24 hours. This approach is analogous to aryl ether syntheses for structurally related compounds .
- Step 2 : Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: hexane/ethyl acetate, 3:1). Monitor reaction progress using TLC (Rf ~0.5 in hexane/EtOAc) . Key Considerations : Optimize catalyst loading (5–10 mol%) to minimize byproducts like dehalogenated intermediates.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Identify aromatic proton environments (δ 7.2–7.8 ppm for dichlorophenoxy protons; δ 12.5 ppm for carboxylic acid). Use DEPT-135 to distinguish CH₂/CH₃ groups in impurities .
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1680–1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups. Compare with reference spectra of 2,4-dichlorophenoxyacetic acid .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peak (calculated for C₁₃H₇Cl₃O₃: [M-H]⁻ at 332.9404).
Q. How can researchers determine the purity and stability of this compound under various storage conditions?
- Purity Assessment : Use HPLC (C18 column, mobile phase: 60% acetonitrile/40% 0.1% formic acid) with UV detection at 254 nm. Acceptable purity for biological assays: ≥95% .
- Stability Testing : Store at –20°C in amber vials under argon. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include hydrolyzed benzoic acid derivatives .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in different chemical environments?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the dichlorophenoxy group. Compare with experimental data on nucleophilic substitution reactions .
- Molecular Dynamics Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility trends. LogP values (estimated via ACD/Percepta) can guide solvent selection .
Q. How can conflicting solubility data reported in literature be systematically resolved?
- Methodological Harmonization : Standardize solvent pre-saturation (e.g., shake-flask method at 25°C for 24 hours). Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRD .
- Alternative Solvents : Test solubility in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), which are effective for chlorinated aromatics .
Q. What experimental approaches are recommended for studying its potential inhibitory effects on plant auxin receptors?
- In Vitro Binding Assays : Use radiolabeled [³H]IAA (indole-3-acetic acid) to compete with the compound for receptor binding in Arabidopsis thaliana membrane preparations .
- Dose-Response Analysis : Apply concentrations from 1 nM–100 µM and measure IC₅₀ values. Compare with 2,4-D (IC₅₀ ~5 µM) to assess relative potency .
Q. How can researchers address discrepancies in reported photodegradation rates of this compound?
- Controlled Light Exposure : Use UV lamps (λ = 254 nm) in photoreactors with calibrated irradiance. Monitor degradation via LC-MS and identify intermediates (e.g., dechlorinated products) .
- Environmental Matrices : Test degradation in soil vs. aqueous systems, as organic matter may quench reactive oxygen species .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
